2-(2-Furyl)alanine

Description

BenchChem offers high-quality 2-(2-Furyl)alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Furyl)alanine including the price, delivery time, and more detailed information at info@benchchem.com.

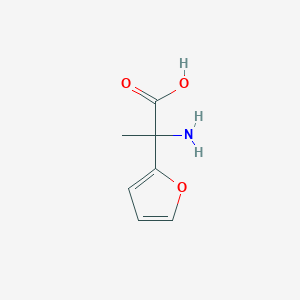

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(furan-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVAWEVSZYLWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Emergence of a Versatile Non-Proteinogenic Amino Acid

An In-depth Technical Guide to 2-(2-Furyl)alanine: Structure, Properties, and Applications in Modern Drug Discovery

In the landscape of medicinal chemistry and peptide science, the exploration of non-proteinogenic amino acids has opened new frontiers for the design of novel therapeutics. Among these, 2-(2-Furyl)alanine, an unnatural amino acid incorporating a furan moiety, has garnered significant attention. The furan scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a multitude of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of 2-(2-Furyl)alanine, from its fundamental chemical structure and properties to its synthesis and pivotal role as a building block in the development of next-generation peptides and pharmaceuticals.[2][3][4][5] Its incorporation into peptide chains can enhance stability, modulate biological activity, and introduce novel conformational constraints, making it an invaluable tool for researchers, scientists, and drug development professionals.

Core Chemical Structure and Physicochemical Profile

2-(2-Furyl)alanine is an alpha-amino acid distinguished by the presence of a furan-2-yl-methyl side chain attached to its α-carbon. This unique structure imparts a combination of aromaticity and polarity, influencing its chemical behavior and its interactions within biological systems. The furan ring's heteroaromatic nature enhances the molecule's reactivity and provides distinct properties valuable in medicinal chemistry.[4][6]

Caption: Chemical structure of 2-(2-Furyl)alanine.

Physicochemical Data

The properties of 2-(2-Furyl)alanine and its common derivatives are summarized below. These data are crucial for its application in synthesis, purification, and formulation.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-3-(furan-2-yl)propanoic acid | [7] |

| Synonyms | H-β-(2-Furyl)-L-alanine, 3-L-Ala(2-furyl)-OH, 3-(2-Furyl)alanine | [8][9] |

| CAS Number | 127682-08-0 (L-isomer) | [8] |

| Molecular Formula | C₇H₉NO₃ | [7][8] |

| Molecular Weight | 155.15 g/mol | [7][8] |

| Appearance | White to off-white powder (for Fmoc-protected form) | [4] |

| Melting Point | 123 - 126 °C (for Fmoc-L-Ala(2-Furyl)-OH) | [4] |

| Solubility | Slightly soluble in DMSO and Methanol (Fmoc form) | [10] |

| Optical Rotation | [α]D20 = -10 ± 2° (Fmoc-L-Ala(2-Furyl)-OH) | [4] |

Synthesis and Chemical Reactivity

The synthesis of 2-(2-Furyl)alanine derivatives, particularly the N-protected forms required for peptide synthesis, is well-established. The most common approach involves the protection of the amino group, typically with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) groups, to allow for controlled peptide bond formation.

Illustrative Synthesis: N-Fmoc-3-(2-furyl)-L-alanine

A representative laboratory-scale synthesis for Fmoc-protected L-2-(2-Furyl)alanine starts from the corresponding methyl ester.[10] This procedure involves two key steps: hydrolysis of the ester and subsequent N-protection with Fmoc-Cl.

Caption: Workflow for the synthesis of Fmoc-L-2-(2-Furyl)alanine.

Detailed Experimental Protocol

-

Ester Hydrolysis: Methyl (S)-2-amino-3-(furan-2-yl)propanoate (1.0 g, 6.5 mmol) is dissolved in toluene.[10] The solution is cooled to 0°C under a nitrogen atmosphere. A 2M aqueous solution of LiOH (3.27 mL, 6.5 mmol) and dioxane (3.27 mL) are added slowly.[10] The mixture is stirred and allowed to warm to room temperature overnight. The reaction is monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting ester.[10]

-

N-Fmoc Protection: To the reaction mixture, a 1M aqueous solution of NaHCO₃ (9.75 mL, 9.75 mmol) dissolved in dioxane (10 mL) is added, followed by 9-fluorenylmethyl chloroformate (Fmoc-Cl) (2.5 g, 9.75 mmol).[10] The reaction is stirred for an additional hour.

-

Workup and Purification: After the reaction is complete, dioxane is removed under reduced pressure. The remaining aqueous phase is acidified to a pH of 2 using a 10% KHSO₄ solution.[10] The aqueous layer is then extracted three times with chloroform. The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the final product as white crystals.[10]

Key Reactivity Insights

The furan ring in 2-(2-Furyl)alanine is susceptible to degradation under strongly acidic conditions, a critical consideration in peptide chemistry.[11] During the final trifluoroacetic acid (TFA)-mediated deprotection step in Fmoc solid-phase peptide synthesis, the furyl group can be partially degraded, leading to by-products.[12][13] To mitigate this, cleavage cocktails containing cation scavengers like water and triisopropylsilane (TIS) are employed to minimize side reactions.[12][13]

Applications in Scientific Research and Drug Development

The unique structural and chemical properties of 2-(2-Furyl)alanine make it a valuable component in several areas of research and development.

Peptide Synthesis and Structural Biology

2-(2-Furyl)alanine serves as a key building block in the synthesis of custom peptides.[2][4][6] Its incorporation can:

-

Enhance Metabolic Stability: The unnatural side chain can confer resistance to enzymatic degradation by proteases.[14]

-

Introduce Conformational Constraints: The bulky, aromatic furan ring can influence the secondary structure of peptides, helping to lock in a bioactive conformation.

-

Modulate Receptor Binding: The electronic properties of the furan ring can alter interactions with biological targets, potentially enhancing binding affinity and specificity.[14]

Medicinal Chemistry and Therapeutics

The furan nucleus is present in numerous biologically active compounds and approved drugs.[11][15] Furan-containing molecules, including derivatives of 2-(2-Furyl)alanine, have demonstrated a broad spectrum of pharmacological activities.[1][11][16]

-

Antimicrobial Agents: Furan-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[1] The natural product L-(+)-furanomycin, a related furan-containing amino acid, disrupts bacterial protein synthesis.[1]

-

Neuroprotective Potential: Recent studies have highlighted the potential of furan derivatives in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][17] Their mechanism of action often involves scavenging free radicals, mitigating oxidative stress, and modulating inflammatory pathways.[1][17]

-

Anti-inflammatory and Anticancer Activity: The furan scaffold is integral to various compounds exhibiting anti-inflammatory, antioxidant, and anticancer properties, making it a privileged structure in drug discovery.[15][16]

Other Advanced Applications

Beyond peptide synthesis and medicinal chemistry, 2-(2-Furyl)alanine and its derivatives are utilized in:

-

Bioconjugation: Used in techniques to attach biomolecules to surfaces or other molecules for diagnostics and targeted therapies.[2][4][6]

-

Material Science: Employed in the development of novel materials, such as functionalized or biodegradable polymers.[2][5]

-

Biochemical Research: Serves as a probe for studying amino acid metabolism and the roles of furan derivatives in biological systems.[3][5]

Conclusion and Future Outlook

2-(2-Furyl)alanine stands out as a versatile and powerful tool for chemical biologists and medicinal chemists. Its unique furan-containing structure provides a gateway to novel peptides and small molecules with enhanced stability, tailored conformations, and potent biological activities. The demonstrated efficacy of furan-containing compounds as antimicrobial and neuroprotective agents underscores the importance of continued research in this area.[1] As synthetic methodologies become more refined and our understanding of its structure-activity relationships deepens, 2-(2-Furyl)alanine is poised to play an increasingly critical role in the design and development of innovative therapeutics to address pressing global health challenges.

References

- The Ascendant Therapeutic Potential of Furan-Containing Amino Alcohols: A Technical Guide. Benchchem.

- Fmoc-b-(2-furyl)-L-alanine | 159611-02-6. J&K Scientific.

- H-b-(2-Furyl)-L-alanine | 127682-08-0. J&K Scientific.

- 2-(2-Furyl)alanine | C7H9NO3 | CID 13635559. PubChem, NIH.

- H-beta-(2-Furyl)-L-alanine | CAS 127682-08-0. Santa Cruz Biotechnology.

- Fmoc-β-(2-furyl)-D-alanine. Chem-Impex.

- Furan: A Promising Scaffold for Biological Activity.

- Fmoc-β-(2-furyl)-L-alanine. Chem-Impex.

- DL-2-Furylalanine CAS#: 4066-39-1.

- H-β-(2-Furyl)-L-alanine. Chem-Impex.

- FMOC-L-2-FURYLALANINE | 159611-02-6. ChemicalBook.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Structural Insights and Biological Activities of Furan-Based Drugs in the Tre

- A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci.

- Stability and Cleavage Conditions of (2-Furyl)-L-Alanine-Containing Peptides. International Journal of Peptide Research and Therapeutics.

- Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed.

- Applications of Fmoc-D-Phe(2-F)-OH in drug discovery and development. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-(2-Furyl)alanine | C7H9NO3 | CID 13635559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. H-beta-(2-Furyl)-L-alanine | CAS 127682-08-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. chemwhat.com [chemwhat.com]

- 10. FMOC-L-2-FURYLALANINE | 159611-02-6 [chemicalbook.com]

- 11. ijabbr.com [ijabbr.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. dovepress.com [dovepress.com]

- 16. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 17. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Rings: An In-depth Technical Guide to the Electronic Properties of 2-(2-Furyl)alanine versus Phenylalanine

Introduction: Beyond the Canonical Twenty

In the intricate world of peptide and protein engineering, the twenty canonical amino acids form the fundamental alphabet of life. However, the quest for novel functionalities, enhanced stability, and tailored therapeutic properties has propelled the exploration of non-canonical amino acids. These unique building blocks offer altered steric and electronic characteristics, enabling the design of peptides and proteins with precisely controlled attributes. Among these, 2-(2-Furyl)alanine, a synthetic amino acid, has emerged as a compelling bioisostere for the naturally occurring aromatic amino acid, Phenylalanine.

This guide provides a comprehensive technical analysis of the core electronic differences between 2-(2-Furyl)alanine and Phenylalanine. We will delve into the nuances of their aromaticity, electron distribution, and polarizability, and explore how these distinctions influence their behavior in biological systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 2-(2-Furyl)alanine in their work.

The Core Distinction: A Heteroatom's Influence

The fundamental difference between 2-(2-Furyl)alanine and Phenylalanine lies in their side-chain aromatic systems: a five-membered furan ring versus a six-membered benzene ring. The introduction of an oxygen heteroatom into the furan ring dramatically alters its electronic landscape compared to the all-carbon benzene ring of Phenylalanine.

Aromaticity and Resonance Energy: A Trade-off in Stability

Both furan and benzene are aromatic, satisfying Hückel's rule with 6 π-electrons delocalized across a planar ring. However, the degree of aromaticity, and consequently the resonance stabilization energy, differs significantly. Benzene exhibits a high resonance energy, making it exceptionally stable.[1] In contrast, the furan ring in 2-(2-Furyl)alanine has a lower resonance energy.[2][3] This is attributed to the electronegativity of the oxygen atom, which to some extent localizes the π-electrons, leading to less effective delocalization compared to benzene.[4]

| Property | 2-(2-Furyl)alanine (Furan Ring) | Phenylalanine (Benzene Ring) |

| Aromatic System | 5-membered heterocyclic | 6-membered carbocyclic |

| π-Electrons | 6 | 6 |

| Resonance Energy | Lower | Higher |

| Aromatic Stability | Less stable | More stable |

This difference in stability has profound implications for their reactivity. The lower aromatic stabilization of the furan ring means it is more susceptible to reactions that disrupt the aromatic system.

Electron Density and Reactivity: A Tale of Two Nucleophiles

The oxygen atom in the furan ring of 2-(2-Furyl)alanine acts as a powerful electron-donating group through resonance, enriching the electron density of the ring carbons.[5] This makes the furan ring significantly more "π-excessive" than the benzene ring.[2] Consequently, 2-(2-Furyl)alanine's side chain is a more potent nucleophile and is more readily attacked by electrophiles.[4][5] Electrophilic aromatic substitution on furan occurs much more readily than on benzene.[5]

In contrast, the benzene ring of Phenylalanine, while nucleophilic, is less reactive towards electrophiles due to its higher aromatic stability and more evenly distributed electron density.[6]

Diagram: Comparative Electron Density

Caption: Electron density comparison.

Experimental and Computational Characterization of Electronic Properties

A multi-pronged approach combining experimental spectroscopy and computational modeling is essential for a thorough understanding of the electronic properties of these amino acids.

Experimental Protocols

1. UV-Visible Spectroscopy

-

Objective: To probe the π-π* electronic transitions of the aromatic side chains.

-

Methodology:

-

Prepare solutions of 2-(2-Furyl)alanine and Phenylalanine in a suitable solvent (e.g., water or a buffered solution) at a known concentration (e.g., 100 µM).

-

Record the absorbance spectra from 200 nm to 400 nm using a UV-Vis spectrophotometer.

-

The furan ring of 2-(2-Furyl)alanine typically exhibits a λmax at a shorter wavelength compared to the benzene ring of Phenylalanine, reflecting differences in their electronic energy levels.

-

2. Fluorescence Spectroscopy

-

Objective: To assess the intrinsic fluorescence and environmental sensitivity of the side chains.

-

Methodology:

-

Prepare dilute solutions of both amino acids.

-

Excite the samples at their respective absorption maxima and record the emission spectra.

-

Phenylalanine has a characteristic fluorescence emission. The fluorescence properties of 2-(2-Furyl)alanine can be compared to understand differences in excited-state behavior.

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To map the electronic environment of the side-chain protons and carbons.

-

Methodology:

-

Dissolve the amino acids in a suitable deuterated solvent (e.g., D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

The chemical shifts of the aromatic protons and carbons are highly sensitive to the electron density. The upfield shifts of the furan protons in 2-(2-Furyl)alanine compared to the benzene protons in Phenylalanine are indicative of higher electron density.

-

Computational Workflow

Objective: To calculate and visualize the electronic properties of 2-(2-Furyl)alanine and Phenylalanine using Density Functional Theory (DFT).

Diagram: Computational Analysis Workflow

Caption: DFT workflow for electronic properties.

Step-by-Step Computational Protocol:

-

Structure Preparation: Obtain the 3D coordinates of 2-(2-Furyl)alanine and Phenylalanine.

-

Geometry Optimization: Perform a geometry optimization using a DFT functional such as B3LYP with a basis set like 6-31G*. This finds the lowest energy conformation of the molecules.

-

Frequency Calculation: A frequency calculation is then performed to ensure that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Property Calculations: Using the optimized geometry, perform single-point energy calculations with a larger basis set for more accurate electronic properties.

-

Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of chemical reactivity.

-

Electrostatic Potential (ESP) Maps: Visualize the ESP on the molecular surface to identify electron-rich and electron-poor regions.

-

Dipole Moment and Polarizability: Calculate these properties to quantify the charge distribution and the deformability of the electron cloud.

-

Implications for Drug Development and Peptide Design

The electronic disparities between 2-(2-Furyl)alanine and Phenylalanine are not merely academic; they have significant practical consequences in the design of novel therapeutics and biomaterials.

Modulating Non-Covalent Interactions

The electron-rich nature of the furan ring in 2-(2-Furyl)alanine can lead to stronger cation-π interactions compared to the benzene ring of Phenylalanine. This can be exploited to enhance the binding affinity of a peptide to its target receptor if a cationic group is present in the binding pocket. Conversely, the electron distribution in the benzene ring may be more favorable for specific π-π stacking interactions.

Bioisosterism with a Twist

2-(2-Furyl)alanine is often used as a bioisosteric replacement for Phenylalanine to fine-tune the pharmacological profile of a peptide-based drug.[7] This substitution can:

-

Alter Binding Affinity and Selectivity: The different electronic and steric profiles can change how a peptide interacts with its target, potentially increasing affinity or selectivity for a specific receptor subtype.

-

Improve Metabolic Stability: The furan ring may be metabolized differently than the benzene ring, potentially leading to a longer half-life in the body. However, the stability of the furyl group itself under certain conditions, such as strong acid, needs to be considered during synthesis and formulation.[8]

-

Enhance Solubility: The greater polarity of the furan ring can sometimes lead to improved aqueous solubility of the resulting peptide.

Conclusion

2-(2-Furyl)alanine and Phenylalanine, while structurally similar, possess distinct electronic personalities that stem from the presence of an oxygen heteroatom in the furan ring. 2-(2-Furyl)alanine is characterized by a more electron-rich, polarizable, and reactive side chain with lower aromatic stability compared to the electronically stable and less reactive benzene ring of Phenylalanine. A thorough understanding of these differences, gained through a combination of experimental and computational methods, empowers researchers to make informed decisions in the design of novel peptides and proteins with tailored properties for a wide range of applications in medicine and materials science.

References

- Brena, C., et al. (2009). Electronic structure of aromatic amino acids studied by soft x-ray spectroscopy. The Journal of Chemical Physics.

- Wang, J., et al. (2017). Detecting Electron Transport of Amino Acids by Using Conductance Measurement. MDPI.

- Dadras, A., et al. (2014).

- Dadras, A., et al. (2014).

- Gherghel, L., et al. (2000). Topological Analysis of the Experimental Electron Densities of Amino Acids. 1. d,l-Aspartic Acid at 20 K. Journal of the American Chemical Society.

- He, L., et al. (2003).

- Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene.

- Quora. (2017).

- The Biochemist. (2019). Phenylalanine, aromaticity, hydrocarbons, functional groups, and more!.

- ResearchGate. (2025). MOLECULAR STRUCTURE AND ELECTRONIC PROPERTIES OF SOME PHENYLALANINE DERIVATIVES AS TRYPTOPHAN HYDROXYLAS (TPH) INHIBITORS.

- YouTube. (2020). Five Member Heterocycles Reactivity of Furan.

- National Institutes of Health. (n.d.). 2-(2-Furyl)alanine. PubChem.

- Chemistry Stack Exchange. (2018). The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine.

- SlidePlayer. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.

- Wolfenden, R., & Radzicka, A. (2008). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. PMC.

- ResearchGate. (2025). (PDF)

- Schulz, A., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed.

- ChemicalBook. (2025). FMOC-L-2-FURYLALANINE | 159611-02-6.

- Sigma-Aldrich. (n.d.). Fmoc-β-(2-furyl)-D-Ala-OH.

- Chem-Impex. (n.d.). Fmoc-β-(2-furyl)-L-alanine.

- Wang, H., et al. (2020). Sequence-Dependent Nanofiber Structures of Phenylalanine and Isoleucine Tripeptides. MDPI.

- ResearchGate. (2025). Structural and electronic properties of L-amino acids | Request PDF.

- Frontiers. (2022).

- Peptides. (n.d.). Fmoc-Ala(2-Furyl)-OH [159611-02-6].

- PubMed. (2018). Designing phenylalanine-based hybrid biological materials: controlling morphology via molecular composition.

- Oriental Journal of Chemistry. (2019). Synthesis, Structural Properties and Complex Corrosion Inhibition Cu (II) With Amino Acid (DL-α-Alanine).

- MDPI. (2022). Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy.

- ResearchGate. (2026). Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. youtube.com [youtube.com]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. quora.com [quora.com]

- 5. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 6. Phenylalanine, aromaticity, hydrocarbons, functional groups, and more! – The Bumbling Biochemist [thebumblingbiochemist.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Steric Tuning in Ligand Design: The 2-(2-Furyl)alanine Protocol

Executive Summary

In the optimization of peptide ligands and peptidomimetics, the "Magic Methyl" effect is well known, but the "Aromatic Contraction" effect provided by 2-(2-Furyl)alanine (FuA) is an underutilized yet powerful tool. As a heteroaromatic isostere of Phenylalanine (Phe) and Histidine (His), FuA offers a unique physicochemical profile: it retains aromaticity and planarity but reduces the steric footprint from a six-membered to a five-membered ring.

This guide details the strategic application of FuA to resolve steric clashes in high-affinity binding pockets. It provides a technical roadmap for researchers to synthesize, incorporate, and validate FuA-modified ligands, moving beyond trial-and-error to rational steric engineering.

Part 1: Physiochemical Profile & Steric Mechanics

The "Goldilocks" Isostere

The primary utility of FuA lies in its ability to probe the steric tolerance of a hydrophobic pocket. While Phenylalanine (Phe) presents a bulky, hydrophobic benzene ring (approx. volume 190 ų), and Alanine (Ala) eliminates the side chain entirely (often killing affinity), FuA occupies the middle ground.

-

Steric Contraction: The furan ring is a 5-membered system. This reduces the van der Waals radius significantly compared to the 6-membered benzene of Phe or the bicyclic indole of Tryptophan (Trp).

-

Electronic Modulation: Unlike Phe, the furan oxygen acts as a weak hydrogen bond acceptor, allowing FuA to probe electrostatic requirements where His might be too basic or charged.

Table 1: Comparative Physiochemical Properties

| Property | L-Phenylalanine (Phe) | L-Histidine (His) | 2-(2-Furyl)alanine (FuA) |

| Side Chain Structure | Benzene (6-ring) | Imidazole (5-ring) | Furan (5-ring) |

| Electronic Nature | Hydrophobic / | Basic / H-bond Donor & Acceptor | Polar / H-bond Acceptor |

| Steric Bulk (Relative) | High | Medium | Medium-Low |

| pKa (Side Chain) | N/A | ~6.0 | N/A (Non-ionizable) |

| Hydropathy Index | 2.8 (Hydrophobic) | -3.2 (Hydrophilic) | Intermediate |

| Utility | Native Binding | pH Sensing / Catalysis | Steric Relief / |

Mechanistic Impact on Binding Kinetics

When a native ligand (Phe-containing) suffers from steric clash due to a mutation in the receptor or an attempt to improve specificity, replacing Phe with FuA often restores binding affinity (

- (Association Rate): Reduced steric bulk allows faster entry into restricted pockets.

-

(Dissociation Rate): If the furan ring engages in favorable

Part 2: Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of FuA-Peptides

Challenge: The furan ring is electron-rich and acid-sensitive. Standard cleavage protocols using high concentrations of Trifluoroacetic acid (TFA) without adequate scavengers can lead to electrophilic aromatic substitution (polymerization) or ring opening.

Reagents Required:

-

Fmoc-2-(2-furyl)-L-alanine (Commercially available, e.g., Chem-Impex, Bachem).

-

Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1]

-

Coupling: HATU/DIEA or DIC/Oxyma.

Protocol:

-

Resin Swelling: Swell resin in DMF for 30 min.

-

Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

-

Coupling:

-

Dissolve Fmoc-FuA-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

-

Note: Pre-activation time should be minimal (< 2 min) to prevent racemization.

-

Add to resin and shake for 45–60 min.

-

-

Capping: Acetic anhydride/Pyridine (to block unreacted amines).

-

Cleavage (CRITICAL STEP):

-

Standard Cocktail (Avoid): 95% TFA / 2.5% TIS / 2.5% H2O (Risk of furan modification).

-

Recommended Cocktail: Reagent K or high-scavenger mix.

-

Recipe: TFA (82.5%), Phenol (5%), Thioanisole (5%), Water (5%), Ethanedithiol (2.5%).

-

Alternative (Stench-free): TFA (90%), TIS (5%), H2O (5%) only if cleavage time is kept under 2 hours.

-

Pre-chill the cocktail to 0°C before adding to resin.

-

-

Precipitation: Filter resin, drop filtrate into cold diethyl ether (-20°C). Centrifuge and lyophilize.

Validation: Binding Affinity Assay (Fluorescence Polarization)

Since FuA is not intrinsically fluorescent enough for sensitive assays, a tracer must be used.

-

Design: Synthesize the FuA-analog and a wild-type control.

-

Tracer: Label a known binder with FITC or TAMRA (N-terminal).

-

Competition Assay:

-

Incubate Receptor (at fixed concentration ~

of tracer) + Tracer (10 nM) + Serial dilutions of FuA-ligand. -

Measure Polarization (mP).

-

Data Analysis: Plot mP vs. [Ligand]. Fit to a sigmoidal dose-response curve (Hill equation) to determine

and calculate

-

Part 3: Visualization of Steric Logic & Workflow

The Steric Tuning Workflow

The following diagram illustrates the decision matrix for deploying FuA in a drug discovery campaign.

Caption: Decision matrix for utilizing Furylalanine to resolve steric clashes in ligand-receptor binding interfaces.

Molecular Interaction Logic

This diagram visualizes why FuA works in restricted pockets where Phe fails.

Caption: Mechanistic comparison showing how the 5-membered furan ring accommodates restricted pockets that reject the 6-membered benzene ring.

Part 4: Troubleshooting & Expert Insights

Stability Concerns

Oxidation: The furan ring is susceptible to oxidation (e.g., by singlet oxygen).

-

Mitigation: Store FuA-containing peptides under Argon/Nitrogen. Avoid prolonged exposure to intense light during synthesis or storage.

Solubility

FuA is less hydrophobic than Phe but more hydrophobic than His.

-

Insight: If your peptide precipitates, FuA is rarely the sole cause. However, replacing multiple Phe residues with FuA can slightly improve aqueous solubility due to the ether oxygen's polarity.

Racemization

Like Histidine, the heteroaromatic ring can induce racemization during activation if base concentration is too high or activation times are too long.

-

Best Practice: Use Oxyma/DIC as the coupling method for FuA to suppress racemization better than HBTU/DIEA.

References

-

PubChem. 2-(2-Furyl)alanine | C7H9NO3.[2] National Library of Medicine. Available at: [Link]

-

MDPI. Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. Molecules, 2023.[3][4][5][6] Available at: [Link]

-

ResearchGate. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available at: [Link]

-

NIH PubMed. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. J Pept Sci, 2004. Available at: [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. 2-(2-Furyl)alanine | C7H9NO3 | CID 13635559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors [mdpi.com]

An In-depth Technical Guide to Fmoc-L-2-Furylalanine: Specifications, Synthesis, and Quality Control

Introduction

For researchers, scientists, and professionals in drug development, the incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern therapeutic design. These unique building blocks offer pathways to modulate peptide conformation, enhance proteolytic stability, and introduce novel functionalities. Among these, Fmoc-L-2-Furylalanine (CAS 159611-02-6) has emerged as a versatile derivative for introducing a furan moiety, a heterocyclic structure with significant potential in medicinal chemistry and bioconjugation.[1][2]

This guide provides a comprehensive technical overview of Fmoc-L-2-Furylalanine, moving beyond a simple datasheet to offer field-proven insights into its specification, application in Solid-Phase Peptide Synthesis (SPPS), and critical quality control measures. The narrative is structured to explain not just the "how" but the "why" behind key experimental choices, ensuring a robust and reproducible methodology.

Part 1: Core Specifications and Physicochemical Properties

A thorough understanding of the starting material is the foundation of any successful synthesis. The quality and purity of the Fmoc-L-2-Furylalanine building block directly impact coupling efficiency, yield, and the final purity of the target peptide.[3]

Chemical Identity and Key Properties

| Property | Value | Source |

| CAS Number | 159611-02-6 | [1][4] |

| Molecular Formula | C₂₂H₁₉NO₅ | [1][4] |

| Molecular Weight | 377.4 g/mol | [4] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-2-yl)propanoic acid | [4] |

| Appearance | White to off-white or slightly yellowish powder | [1] |

| Melting Point | 123 - 126 °C | [1] |

| Optical Rotation | [α]D²⁰ = -10 ± 2° | [1] |

| Purity (HPLC) | Typically ≥ 98.0% - 99% | [1] |

Solubility Profile: A Practical Consideration

The efficiency of SPPS is highly dependent on the complete solubilization of reagents.[5][6] Fmoc-L-2-Furylalanine, like most Fmoc-protected amino acids, exhibits good solubility in standard polar aprotic solvents used in peptide synthesis.

| Solvent | General Solubility | Expert Insights & Causality |

| N,N-Dimethylformamide (DMF) | Good to Excellent | DMF is the most common solvent in SPPS. Its high polarity effectively solvates the Fmoc-amino acid, ensuring its availability for the coupling reaction. However, DMF can degrade over time to form dimethylamine, which can cause premature Fmoc deprotection.[7] Always use high-purity, amine-free DMF. |

| N-Methyl-2-pyrrolidone (NMP) | Excellent | NMP is a more robust alternative to DMF, with a lower tendency to degrade. It can be particularly advantageous for synthesizing hydrophobic or aggregation-prone sequences where its superior solvating properties can improve yields.[6][7] |

| Dichloromethane (DCM) | Poor to Moderate | While DCM is an excellent swelling agent for polystyrene resins, it is generally a poor solvent for Fmoc-amino acids and is not recommended for the coupling step.[7] |

Note: It is always advisable to perform a small-scale solubility test with the specific batch and solvent to be used in the synthesis.

Part 2: Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-2-Furylalanine into a peptide sequence follows the standard principles of Fmoc-SPPS.[8] The process is a cyclical series of deprotection, activation, and coupling steps.

Caption: Standard Fmoc-SPPS cycle for incorporating Fmoc-L-2-Furylalanine.

Step-by-Step Experimental Protocol: Incorporation of Fmoc-L-2-Furylalanine

This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard polystyrene resin (e.g., Rink Amide for a C-terminal amide).

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes.

-

Drain, and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes. This two-step process ensures complete removal of the Fmoc group.

-

Causality: The piperidine, a secondary amine, acts as a base to induce a β-elimination reaction, cleaving the Fmoc group.[8] The liberated dibenzofulvene is trapped by piperidine to form a stable adduct, preventing side reactions.[8]

-

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct. A negative Kaiser test (yellow beads) should confirm the absence of primary amines before this step, and a positive test (blue beads) after.

-

Coupling Reaction:

-

In a separate vessel, pre-activate Fmoc-L-2-Furylalanine (4 equivalents) with a suitable coupling agent like HCTU (3.95 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 2-5 minutes.

-

Causality: HCTU is an aminium-based coupling reagent that reacts with the carboxylic acid of the Fmoc-amino acid to form a highly reactive acyluronium intermediate, which is then susceptible to nucleophilic attack by the free amine on the resin. DIPEA acts as an organic base to facilitate the reaction.[9]

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates a successful coupling, as there are no remaining free primary amines.

Part 3: The Critical Challenge: Cleavage and Deprotection

The most significant technical challenge when working with Fmoc-L-2-Furylalanine is the acid-lability of the furan ring. Standard cleavage cocktails with high concentrations of Trifluoroacetic Acid (TFA) can lead to degradation of the furyl group, resulting in impurities that are difficult to separate from the target peptide.[1]

Mechanism of Furan Degradation

Under strong acidic conditions (e.g., >90% TFA), the furan ring can be protonated, leading to ring-opening and subsequent reactions with common scavengers like ethanedithiol (EDT), forming a bis-dithioacetal byproduct.[1] This side reaction significantly reduces the yield of the desired peptide.

Optimized Cleavage Protocol to Preserve the Furan Ring

Research has demonstrated that carefully chosen cleavage cocktails can effectively suppress this side reaction.[1] The key is the inclusion of specific scavengers that can effectively quench cationic species without reacting with the furan ring.

Recommended Cleavage Cocktail:

-

TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5, v/v/v)

Step-by-Step Cleavage Protocol:

-

Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail (e.g., 10 mL per gram of resin) to the dry peptide-resin.

-

Causality: TIS is a highly effective cation scavenger.[10][11] It acts as a hydride donor to quench reactive carbocations generated from side-chain protecting groups (like t-Butyl) and the resin linker during acidolysis.[10][12] Unlike thiol-based scavengers, it does not lead to deleterious side reactions with the furan ring. Water is also included to act as a scavenger for t-butyl cations.[11]

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the TFA filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and add the solution dropwise into a 10-fold volume of cold diethyl ether with stirring.

-

A white precipitate of the crude peptide should form.

-

-

Isolation:

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the pellet 2-3 times with cold ether to remove residual scavengers and cleaved protecting groups.

-

Dry the crude peptide pellet under vacuum.

-

Caption: Optimized cleavage workflow for peptides containing 2-Furylalanine.

Part 4: Quality Control and Analytical Characterization

Rigorous analytical chemistry is essential to validate the identity and purity of the synthesized peptide.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides.[13][14]

Typical Analytical HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size). A C8 column may be used for more hydrophobic peptides.[14]

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).

-

Gradient: A shallow gradient is often optimal for peptide separation.[15] Start with a broad scouting gradient (e.g., 5-65% B over 30 minutes) to determine the elution profile, then optimize with a shallower gradient around the peak of interest (e.g., 1% B/minute).[14][15]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 214 nm (peptide backbone) and 280 nm (if other aromatic residues are present).[14]

-

Expected Observations: The main peak corresponds to the target peptide. Look for potential side-product peaks, such as those from incomplete deprotection or furan degradation, which would typically elute at different retention times.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, providing definitive confirmation of its identity. Electrospray ionization (ESI) is commonly coupled with HPLC (LC-MS) for this purpose. Analysis of the fragmentation pattern (MS/MS) can be used to verify the amino acid sequence.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While not routine for every peptide, 1D and 2D NMR spectroscopy can provide detailed structural information.[18][19] For Fmoc-L-2-Furylalanine itself, characteristic signals for the furan and Fmoc protons and carbons can be observed.[4][20] In a peptide, NMR can confirm the incorporation of the residue and provide insights into the peptide's conformation in solution.[18]

Conclusion

Fmoc-L-2-Furylalanine is a valuable building block for peptide chemists seeking to introduce the unique properties of the furan ring into their target molecules. While its use in SPPS is generally straightforward, success hinges on a crucial, optimized cleavage step to preserve the integrity of the acid-sensitive furyl side chain. By employing a validated cleavage cocktail containing triisopropylsilane and water, researchers can confidently mitigate degradation and achieve high yields of the desired product. Coupled with rigorous analytical characterization, the protocols and insights detailed in this guide provide a self-validating system for the successful synthesis of peptides containing L-2-Furylalanine, empowering the development of novel peptide-based therapeutics and research tools.

References

-

Góngora-Benítez, M., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein and Peptide Letters, 11(6), 601-606. [Link]

-

AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

-

Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 203-221. [Link]

-

Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

-

ResearchGate. (2018, January 4). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? [Link]

-

CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures. [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. [Link]

-

Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(1), 109-116. [Link]

-

Aguilar, M. I. (2004). HPLC of Peptides and Proteins. In: HPLC of Peptides and Proteins. Methods in Molecular Biology, vol 251. Humana Press. [Link]

-

Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734451, Fmoc-L-2-Furylalanine. [Link]

-

Royal Society of Chemistry. (2021). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. [Link]

-

Wikipedia. (n.d.). Triisopropylsilane. [Link]

-

Fields, G. B. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3122. [Link]

-

Fields, G. B. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. PubMed, 30444005. [Link]

-

Sadygov, R. G., et al. (2004). Mass spectrometry of peptides and proteins. Analytical Chemistry, 76(7), 166A-174A. [Link]

-

ResearchGate. (2021, November 25). Peptide purification using HPLC? [Link]

-

Ramachandran, S., & Thomas, T. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Mass Spectrometry Letters, 10(2), 50-55. [Link]

-

Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

-

Sadygov, R. G., et al. (2005). Mass spectrometry of peptides and proteins. Mass Spectrometry Reviews, 24(2), 229-254. [Link]

-

Matrix Science. (n.d.). Mascot help: Peptide fragmentation. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc-L-2-Furylalanine | C22H19NO5 | CID 2734451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biotage.com [biotage.com]

- 7. peptide.com [peptide.com]

- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. cem.de [cem.de]

- 12. Triisopropylsilane - Wikipedia [en.wikipedia.org]

- 13. renyi.hu [renyi.hu]

- 14. biovera.com.au [biovera.com.au]

- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 16. research.cbc.osu.edu [research.cbc.osu.edu]

- 17. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. emerypharma.com [emerypharma.com]

- 20. FMOC-L-2-FURYLALANINE | 159611-02-6 [chemicalbook.com]

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Peptides Incorporating Fmoc-2-(2-Furyl)alanine

Introduction: Expanding the Peptidic Toolbox with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering pathways to novel therapeutics, enhanced biological probes, and new biomaterials.[1] These unique building blocks can introduce conformational constraints, improve metabolic stability, and provide chemical handles for bioconjugation. Among these, Fmoc-2-(2-Furyl)alanine (Fmoc-Fua-OH) stands out due to the distinct chemical properties of its furan moiety.[1][2] The furan ring is a versatile functional group that can participate in Diels-Alder reactions, act as a photophysical probe, or be used for crosslinking to biological targets like G-protein coupled receptors (GPCRs).[2]

This guide provides a comprehensive, field-tested protocol for the successful incorporation of Fmoc-2-(2-Furyl)alanine into synthetic peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3] We will delve into the critical chemical considerations, provide a detailed step-by-step workflow, and address the primary challenge associated with this amino acid: the acid-lability of the furan ring during the final cleavage step.

Core Principles: Understanding the Chemistry of Furylalanine in SPPS

While Fmoc-2-(2-Furyl)alanine is generally compatible with the standard Fmoc-SPPS workflow, its furan side chain necessitates special attention, particularly during the final deprotection and cleavage from the resin.[2]

2.1. The Fmoc/tBu Orthogonal Protection Scheme The protocol relies on the widely adopted Fmoc/tBu orthogonal protection strategy.[4][5] The Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle with a piperidine solution.[4][] Permanent side-chain protecting groups (e.g., Boc, tBu, Trt) are acid-labile and are removed simultaneously with cleavage from the resin using a strong acid, typically trifluoroacetic acid (TFA).[3][4]

2.2. The Challenge: Acid-Sensitivity of the Furan Ring The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening, which can lead to the formation of dicarbonyl by-products or polymerization.[7][8][9] This instability is the primary obstacle to achieving high purity and yield. Standard cleavage cocktails, especially those containing scavengers like ethanedithiol (EDT), can exacerbate the degradation of the furyl group.[10] Research has shown that the major by-product can be a bis-dithioacetal formed after the acid-catalyzed hydrolysis of the furan ring.[10] Therefore, the composition of the cleavage cocktail must be meticulously optimized to preserve the integrity of the furylalanine residue.

Experimental Workflow: Materials and Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Reagents

| Item | Description/Specification | Purpose |

| Resin | Rink Amide or Wang resin (100-200 mesh) | Solid support for peptide synthesis.[11] |

| Solvents | DMF (Peptide Synthesis Grade, amine-free), DCM | Washing and reaction media. |

| Amino Acids | Fmoc-protected amino acids, including Fmoc-2-(2-Furyl)alanine | Peptide building blocks. |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Removal of the Nα-Fmoc group.[11] |

| Coupling Reagents | HBTU or HATU, HOBt or Oxyma | Carboxyl group activation for peptide bond formation.[3][12] |

| Activation Base | N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine | Base for the coupling reaction. |

| Capping Reagent | Acetic Anhydride/Pyridine/DMF (e.g., 1:2:3 v/v/v) | To block unreacted amines (optional but recommended).[13] |

| Cleavage Cocktails | See Table 2 for specific formulations. | Cleavage from resin and side-chain deprotection. |

| Precipitation Solvent | Cold (-20°C) Diethyl Ether (peroxide-free) | Precipitation of the crude peptide.[14] |

| Analysis | HPLC, Mass Spectrometry (LC-MS) | Purity and identity confirmation. |

Synthesis Workflow Diagram

Caption: Fmoc-SPPS workflow for incorporating Fmoc-2-(2-Furyl)alanine.

Step-by-Step Protocol

Step 1: Resin Preparation

-

Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.

-

Swell the resin in DMF for 1 hour or DCM for 30 minutes.[11]

-

Drain the solvent. If using a pre-loaded Fmoc-resin, proceed to Step 2. If using a resin like Rink Amide, perform an initial Fmoc deprotection with 20% piperidine in DMF for 20 minutes to expose the amine for first amino acid coupling.

Step 2: Standard Fmoc-SPPS Cycle for Peptide Elongation This cycle is repeated for each amino acid in the sequence, including Fmoc-2-(2-Furyl)alanine.

-

Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5-7 minutes. Drain, then repeat for another 5-7 minutes. The use of DBU can accelerate deprotection but should be avoided if Asp residues are present due to aspartimide formation risk.[15][16]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU/HATU (3.9 eq.), and HOBt/Oxyma (4 eq.) in a minimal amount of DMF.

-

Add DIPEA (8 eq.) to the activation mixture and vortex for 1-2 minutes. Using collidine instead of DIPEA can reduce the risk of racemization for sensitive residues like Cys or Ser.[12]

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.[3]

-

-

Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating coupling completion. If the test is positive, repeat the coupling step.

-

Washing: Wash the resin with DMF (3-5 times).

-

Capping (Optional): To permanently block any unreacted free amines and prevent the formation of deletion sequences, add a capping solution (e.g., acetic anhydride/pyridine/DMF) and agitate for 30 minutes.[13] Wash thoroughly with DMF and DCM.

Step 3: Final Cleavage and Deprotection (Critical Step) The selection of the cleavage cocktail is paramount to preserving the furan ring.[10]

-

After the final Fmoc deprotection and washing, wash the peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Prepare the appropriate cleavage cocktail fresh immediately before use (see Table 2).

-

Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of peptide).

-

Agitate gently at room temperature for 2-3 hours.[3]

| Table 2: Recommended Cleavage Cocktails for Furylalanine-Containing Peptides | | :--- | :--- | :--- | | Cocktail Name | Composition (v/v/v) | Notes and Rationale | | Modified Reagent R | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | Recommended starting point. TIS is an effective cation scavenger that does not promote furan degradation. Water helps suppress side reactions.[3][17] | | DODT Cocktail | TFA / 3,6-dioxa-1,8-octanedithiol (DODT) / TIS (90:5:5) | An excellent alternative scavenger system shown to minimize furan-related side products.[10] Use if other scavengers prove problematic. | | Cocktail to AVOID | Any cocktail containing ethanedithiol (EDT) or thioanisole | These common scavengers have been shown to actively participate in the degradation of the furan ring.[10] |

Step 4: Peptide Precipitation, Isolation, and Purification

-

After the cleavage reaction is complete, filter the resin and collect the TFA filtrate into a 50 mL conical tube.

-

Wash the resin once more with a small volume of fresh TFA and combine the filtrates.

-

Add the TFA solution dropwise to a large volume (approx. 40 mL) of ice-cold diethyl ether with gentle swirling. A white precipitate (the crude peptide) should form.[14]

-

Centrifuge the ether suspension (3000 rpm, 5 min), decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.

-

After the final wash, dry the peptide pellet under a gentle stream of nitrogen.

-

Dissolve the crude peptide in a suitable aqueous buffer (e.g., 0.1% TFA in water/acetonitrile) for purification via reverse-phase HPLC.

-

Analyze fractions by LC-MS to confirm the mass of the desired product and pool the pure fractions.

-

Lyophilize the pooled fractions to obtain the final peptide as a white, fluffy powder.

Troubleshooting Common Issues

| Problem | Potential Cause | Recommended Solution |

| Incomplete Coupling | Steric hindrance; peptide aggregation; poor resin swelling. | Double couple the residue. Use a more potent coupling reagent like HATU.[12] Consider heating during coupling (microwave or conventional).[18] |

| Low Yield after Cleavage | Incomplete cleavage; peptide is soluble in ether. | Extend cleavage time to 4 hours. If no precipitate forms, evaporate the ether, redissolve the residue in 10% acetic acid, and lyophilize.[14] |

| Significant By-product with +~104 Da | Furan ring degradation (dithioacetal formation). | Ensure the cleavage cocktail was prepared fresh and did not contain EDT . Switch to the recommended DODT or TFA/TIS/Water cocktail.[10] |

| Racemization | Over-activation; excessive base. | Avoid pre-activation times longer than 1-2 minutes. Use collidine instead of DIPEA as the base, especially for sensitive residues.[12] |

Conclusion

The successful synthesis of peptides containing Fmoc-2-(2-Furyl)alanine is readily achievable with careful attention to the final cleavage conditions. By avoiding aggressive scavengers like EDT and employing a well-chosen cocktail containing TIS, water, or DODT, the integrity of the acid-sensitive furan ring can be maintained, leading to high-purity peptides suitable for advanced research and development applications. This protocol provides a robust framework for researchers to confidently expand their synthetic peptide repertoire.

References

-

Furan-modified peptides for crosslinking to GPCRs . Ghent University Library. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . Nowick Laboratory, University of California, Irvine. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences . ResearchGate. [Link]

-

Side reactions in peptide synthesis: An overview . Saurabh Khadse, ResearchGate. [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis . ResearchGate. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1) . Academia.edu. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]

-

Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides . PubMed. [Link]

-

Advances in Fmoc solid-phase peptide synthesis . NIH National Center for Biotechnology Information. [Link]

-

Protecting Groups and Orthogonal Protection Strategies . University of Leeds, School of Chemistry. [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTec. [Link]

-

Cleavage Cocktails; Reagent B . AAPPTec. [Link]

-

Side reactions in peptide synthesis: An overview . ResearchGate. [Link]

-

Side Reactions in Peptide Synthesis . Wiley Online Library. [Link]

-

Brønsted Acid-Catalyzed Reduction of Furans . NIH National Center for Biotechnology Information. [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis . Journal of Chemical and Pharmaceutical Research. [Link]

-

An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds . MDPI. [Link]

-

Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages . Peptide Machines. [Link]

-

Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study . Royal Society of Chemistry. [Link]

-

Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study . Academia.edu. [Link]

-

A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach . NIH National Center for Biotechnology Information. [Link]

-

Acid-Catalyzed Ring Opening of Furan in Aqueous Solution . Scite.ai. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. peptide.com [peptide.com]

- 5. jocpr.com [jocpr.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. scite.ai [scite.ai]

- 10. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. chempep.com [chempep.com]

- 13. (PDF) Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.6.1 [academia.edu]

- 14. researchgate.net [researchgate.net]

- 15. peptide.com [peptide.com]

- 16. peptide.com [peptide.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing furan ring degradation during TFA cleavage

A Guide to Preventing Furan Ring Degradation During TFA Cleavage

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with furan-modified peptides and encountering challenges during the final trifluoroacetic acid (TFA) cleavage and deprotection step. As a Senior Application Scientist, I've compiled this resource to provide not only troubleshooting steps but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting & FAQs

This section addresses common issues and questions related to the instability of the furan moiety during TFA-mediated cleavage.

Q1: My furan-containing peptide shows significant degradation or polymerization after TFA cleavage. What is happening at a chemical level?

A1: The furan ring is inherently sensitive to strong acids like TFA. The degradation you are observing is likely due to acid-catalyzed electrophilic attack on the electron-rich furan ring. Here's a step-by-step breakdown of the probable mechanism:

-

Protonation: The TFA protonates the furan ring, which activates it and makes it highly susceptible to nucleophilic attack or polymerization.[1]

-

Carbocation-Mediated Degradation: During the cleavage of other protecting groups (e.g., Boc, tBu) from your peptide, highly reactive carbocations are generated.[2][3] These electrophilic carbocations can then attack the activated furan ring, leading to ring-opening, alkylation, or polymerization, ultimately destroying your peptide.[1]

Q2: I've heard about using "scavengers" in TFA cleavage. How do they work to protect the furan ring?

A2: Scavengers are nucleophilic agents added to the TFA cleavage cocktail to "trap" the reactive carbocations before they can react with sensitive residues like furan. [2][4][5] By quenching these electrophiles, scavengers effectively shield the furan ring from degradation. The ideal scavenger for protecting furan should be a "soft" nucleophile that can efficiently react with the carbocations generated from the protecting groups on your other amino acids.

Q3: What are the best scavengers to use for protecting my furan-containing peptide?

A3: The choice of scavenger is critical and depends on the other protected amino acids in your peptide sequence. A combination of scavengers is often the most effective approach. Here is a summary of recommended scavengers and their primary targets:

| Scavenger | Target Carbocations & Side Reactions | Recommended Concentration (v/v) in TFA | Notes |

| Triisopropylsilane (TIS) | Trityl (Trt) and Pbf cations.[5] | 2.5% - 5% | Highly effective for general carbocation scavenging. |

| 1,2-Ethanedithiol (EDT) | t-Butyl cations, reduces oxidation of Cys/Met.[5] | 2.5% | Has a strong odor. |

| Thioanisole | Aids in removal of Pbf protecting groups from Arg, suppresses oxidation.[5] | 5% | Can partially remove some Cys protecting groups.[2] |

| Water | t-Butyl cations.[5] | 2.5% - 5% | A common and effective scavenger. |

| Phenol | Protects Tyr and Trp from oxidation.[5] | 5% | Can also act as a scavenger for other carbocations. |

| 1,4-Benzenedimethanethiol (1,4-BDMT) | Effective against t-Bu adducts and sulfoxidation.[6] | 2.5% - 5% | A more stable alternative to some aliphatic thiols.[6][7] |

For a peptide with a furan moiety, a robust starting point would be a cocktail containing TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5, v/v/v/v) . If your peptide also contains arginine protected with Pbf, the addition of thioanisole would be beneficial.

Q4: Can I use a standard cleavage cocktail like "Reagent K" for my furan-modified peptide?

A4: Yes, Reagent K is an excellent choice, especially for complex peptides. Reagent K is a well-established, robust cleavage cocktail designed for peptides with multiple sensitive residues.[3][4] Its composition is typically:

-

TFA (82.5%)

-

Phenol (5%)

-

Water (5%)

-

Thioanisole (5%)

-

1,2-Ethanedithiol (EDT) (2.5%)

This combination provides a comprehensive range of scavengers that can effectively protect the furan ring along with other sensitive residues like Trp, Met, Cys, and Tyr.[3]

Experimental Protocols & Workflows

Workflow for TFA Cleavage of Furan-Containing Peptides

Caption: A typical workflow for the cleavage and deprotection of a furan-containing peptide.

Protocol 1: Standard TFA Cleavage with Scavengers

This protocol is suitable for most furan-containing peptides without other highly sensitive residues.

-

Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh. For 100 mg of resin, a common volume is 2 mL. A recommended cocktail is TFA/TIS/Water/EDT (92.5:2.5:2.5:2.5, v/v/v/v) .

-

To prepare 2 mL: 1.85 mL TFA, 50 µL TIS, 50 µL Water, 50 µL EDT.

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2 hours.

-

Peptide Isolation:

-

Filter the cleavage mixture into a fresh collection tube.

-

Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

-

-

Peptide Precipitation: Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of your peptide should form.

-

Pelleting and Washing:

-

Centrifuge the mixture to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold ether two more times.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Using Reagent K for Complex Peptides

This protocol is recommended for furan-containing peptides that also have other sensitive residues like Cys, Met, or Trp.

-

Resin Preparation: Place the dry peptide-resin (e.g., 100 mg) in a reaction vessel.

-

Reagent K Preparation: In a fume hood, prepare Reagent K fresh.[3]

-

To prepare 2 mL: 1.65 mL TFA, 100 µL Phenol, 100 µL Water, 100 µL Thioanisole, 50 µL EDT.

-

-

Cleavage Reaction: Add Reagent K to the resin and gently agitate at room temperature for 2-4 hours.

-

Peptide Isolation and Precipitation: Follow steps 4-7 from Protocol 1.

Mechanistic Diagrams

Furan Degradation Pathway

Caption: Scavengers protect the furan ring by neutralizing reactive carbocations.

References

-

Stauffer, F., & Neier, R. (2000). Synthesis of Tri- and Tetrasubstituted Furans Catalyzed by Trifluoroacetic Acid. Organic Letters, 2(23), 3535–3537. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

CEM Corporation. (n.d.). Peptide Cleavage and Protected Cleavage Procedures Application Note. [Link]

-

Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.[Link]

-

Fields, G. B. (n.d.). Acid Cleavage and Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Methods in Molecular Biology. [Link]

-

Ghent University Library. (n.d.). Furan-modified peptides for crosslinking to GPCRs. [Link]

-

Das, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

-

Rasmussen, J. H., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cem.de [cem.de]

- 6. polypeptide.com [polypeptide.com]

- 7. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Deprotection for 2-(2-Furyl)alanine (Fua)

The Core Challenge: The "Double Threat" of Furan

2-(2-Furyl)alanine (Fua) presents a unique challenge in Solid Phase Peptide Synthesis (SPPS). Unlike standard amino acids, the furan ring is an electron-rich heterocycle that is highly sensitive to two distinct failure modes during TFA cleavage:

-

Electrophilic Aromatic Substitution (EAS): The electron-rich ring acts as a "magnet" for reactive carbocations (t-butyl, trityl, Pbf) released from other protecting groups. This leads to permanent alkylation of the furan ring.

-

Acid-Catalyzed Ring Opening: Under highly acidic conditions—especially in the presence of strong thiols like EDT—the furan ring can undergo hydrolytic ring opening, followed by reaction with scavengers to form stable bis-dithioacetal byproducts.

The Paradox: You need scavengers to stop Problem #1, but the wrong scavenger (or too much of it) causes Problem #2.

Mechanism of Failure & Success

The following diagram illustrates the competing pathways during cleavage. Your goal is to force the reaction down the green path (Scavenging) while blocking the red paths (Alkylation and Ring Destruction).

Caption: Figure 1. Competitive pathways during Fua deprotection. Note that dithiols (EDT) can exacerbate ring opening despite being good scavengers.

Scavenger Selection Guide

Not all scavengers are created equal for Fua. Use this table to design your cocktail.

| Scavenger | Role | Rating for Fua | Technical Note |

| Triisopropylsilane (TIS) | Hydride donor; traps carbocations. | Essential | The "Gold Standard" for Fua. It effectively quenches cations without attacking the furan ring. |

| Water (H₂O) | Nucleophile; traps t-butyl cations. | Essential | Required to hydrolyze Pbf/Pmc groups, but keep <5% to prevent furan ring hydrolysis. |

| 1,2-Ethanedithiol (EDT) | Thiol; traps t-butyl/trityl. | High Risk | Avoid if possible. Promotes furan ring opening to form bis-dithioacetals (Mass +170 Da). |

| DODT | Less odorous thiol. | Moderate | Safer than EDT but still carries ring-opening risk. Use only if Met/Cys are present. |

| Phenol | Traps Pbf/Pmc cations. | Neutral | Can be used, but TIS is generally sufficient and easier to remove. |

Recommended Protocols

Protocol A: The "Furan-Safe" Standard (Recommended)

Best for: Peptides containing Fua, Tyr, Ser, Thr, Lys, Asp, Glu. (No Cys/Met).[1]

This cocktail relies on Silane chemistry to protect the furan ring while avoiding the thiols that catalyze ring opening.

-

Cocktail Composition:

-

TFA: 95%[2]

-

TIS (Triisopropylsilane): 2.5%

-

H₂O (Milli-Q): 2.5%

-

-

Procedure:

-

Pre-chill the cocktail to 0°C.

-

Add to resin (10 mL per gram of resin).

-

Allow to warm to Room Temperature (RT).

-

Time: 2 hours maximum. (Prolonged exposure increases ring degradation).

-

Precipitate in cold diethyl ether immediately.

-

Protocol B: The "Heavy Duty" Rescue (Use with Caution)

Best for: Peptides containing Fua PLUS susceptible residues like Met, Cys, or multiple Arg(Pbf).

If you must use a thiol to prevent Met oxidation or reduce Cys, use DODT instead of EDT and minimize exposure time.

-

Cocktail Composition:

-

TFA: 94%

-

TIS: 1.0%

-

DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5%

-

H₂O: 2.5%[2]

-

-

Critical Step: Do not exceed 90 minutes cleavage time. The risk of bis-dithioacetal formation increases significantly after 2 hours.

Troubleshooting & FAQs

Q1: I see a mass shift of +56 Da on my peptide. What is it?

-

Diagnosis: This is a t-Butyl adduct . A t-butyl cation (from Asp, Glu, Ser, Thr, or Tyr protection) attacked the furan ring.

-

Solution: Your scavenger capacity was overwhelmed.

-

Increase the volume of the cocktail (dilution helps).

-

Increase TIS concentration to 5%.

-

Ensure the resin is fully dried of DCM before adding TFA (DCM dilutes the scavengers).

-

Q2: I see a large mass shift of approx. +170 Da. What is it?

-

Cause: You likely used EDT or DODT in your cocktail. The acid opened the furan ring, and two thiol molecules reacted with the resulting aldehyde/ketone.

-

Solution: Switch to Protocol A (TFA/TIS/H2O). Remove thiols entirely. If Met is present, accept the risk of Met-oxide (which can be reduced later) rather than destroying the Fua core.

Q3: The cleavage solution turned black. Is my peptide gone?

-

Diagnosis: Polymerization of the furan ring.

-

Cause: The cleavage was likely too warm or too long. Furan is acid-sensitive and can polymerize (similar to sugars) in hot acid.

-

Solution: Repeat synthesis. Perform cleavage in an ice bath for the first 30 minutes, then strictly limit RT exposure to <2 hours.

Q4: Can I use Pmc-protected Arginine?

-

Diagnosis: Avoid Pmc.

-

Reason: The Pmc byproduct is a highly reactive electrophile that aggressively alkylates electron-rich rings like Trp and Fua.

-

Solution: Always use Arg(Pbf) . Pbf is more acid-labile and the byproduct is slightly less aggressive, though efficient scavenging (TIS) is still required.

References

-

Schulz, A., Busmann, A., Klüver, E., Schnebel, M., & Adermann, K. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides.[3] Protein & Peptide Letters, 11(6), 601-606.[3]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

-

Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). Calculation of the solvation free energy of the proton in non-aqueous solvents: Application to the cleavage of peptides from resins. Journal of Peptide Science.[5]

Sources

- 1. renyi.hu [renyi.hu]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. The effect of peptide length on the cleavage kinetics of 2-chlorotrityl resin-bound ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stability of 2-(2-Furyl)alanine (Fua)

The following technical guide is structured as a specialized support resource for researchers working with 2-(2-Furyl)alanine. It synthesizes mechanistic organic chemistry with practical experimental protocols.

Executive Summary & Chemical Profile